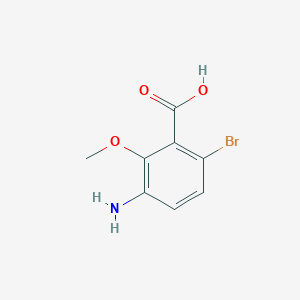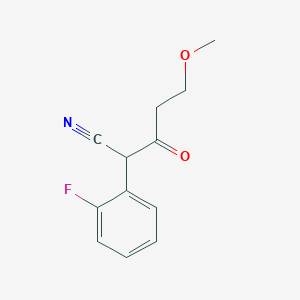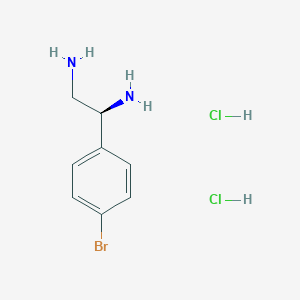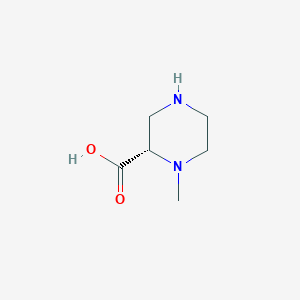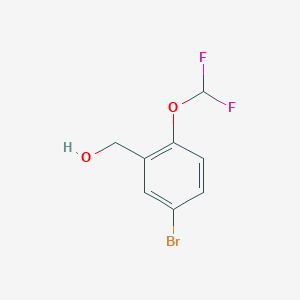![molecular formula C5H6FN3O2 B13030897 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click chemistry,” specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated triazoles, dihydrotriazoles, and various substituted triazole derivatives.
Applications De Recherche Scientifique
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of key biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
Uniqueness
The presence of the fluoromethyl group in 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability compared to its halogenated analogs. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H6FN3O2 |
|---|---|
Poids moléculaire |
159.12 g/mol |
Nom IUPAC |
2-[4-(fluoromethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C5H6FN3O2/c6-1-4-2-9(8-7-4)3-5(10)11/h2H,1,3H2,(H,10,11) |
Clé InChI |
QEXWPNJQCUBLFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NN1CC(=O)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)

![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)


